N-[2-(furan-2-yl)-8-hydroxy-6-(4-methoxyphenoxy)-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide
CAS No.: 1008645-97-3
Cat. No.: VC11973597
Molecular Formula: C20H23NO8
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008645-97-3 |
|---|---|
| Molecular Formula | C20H23NO8 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | N-[2-(furan-2-yl)-8-hydroxy-6-(4-methoxyphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
| Standard InChI | InChI=1S/C20H23NO8/c1-11(22)21-16-17(23)18-15(10-26-19(29-18)14-4-3-9-25-14)28-20(16)27-13-7-5-12(24-2)6-8-13/h3-9,15-20,23H,10H2,1-2H3,(H,21,22) |
| Standard InChI Key | FZTOEUGLHWUWKI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=C(C=C4)OC)O |
| Canonical SMILES | CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=C(C=C4)OC)O |
Introduction
N-[2-(Furan-2-yl)-8-hydroxy-6-(4-methoxyphenoxy)-hexahydro-2H-pyrano[3,2-d] dioxin-7-yl]acetamide is a complex organic compound featuring a furan ring, hydroxy groups, and an acetamide functional group. This compound is structurally related to dioxins, characterized by a six-membered ring with two oxygen atoms. The presence of a furan ring and multiple functional groups suggests potential biological activity and reactivity.
Synthesis
The synthesis of N-[2-(Furan-2-yl)-8-hydroxy-6-(4-methoxyphenoxy)-hexahydro-2H-pyrano[3,2-d] dioxin-7-yl]acetamide likely involves multi-step reactions typical of organic synthesis. These steps may include:
-
Starting Materials: Furan derivatives, phenolic compounds, and acyl chlorides.
-
Reaction Conditions: Careful control of temperature, solvent choice, and catalysts is crucial for achieving optimal yields and purities.
-
Analytical Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing intermediates and confirming the final product.
Biological Activity and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume